3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzofuran moiety fused with a triazolo-thiadiazole ring system. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1,2,4-triazole-3-thiol with benzofuran derivatives under specific conditions. One common method involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with benzofuran-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo-thiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted triazolo-thiadiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit the proliferation of pathogens.
Comparison with Similar Compounds
3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-11-16-17-12(14-15-13(17)19-11)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCJIJZFPDGGAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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